molecular formula C21H23N5O B2971826 1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone CAS No. 2034369-37-2

1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone

Cat. No.: B2971826
CAS No.: 2034369-37-2
M. Wt: 361.449
InChI Key: ANCLPGSIEIMYMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core linked to a 6-cyclopropylpyridazine moiety at the 4-position and a 1H-indole group via an ethanone bridge. Its structural design combines aromatic heterocycles (pyridazine and indole) with a flexible piperazine linker, a configuration commonly explored in medicinal chemistry for targeting central nervous system (CNS) receptors and enzymes. The cyclopropyl group on the pyridazine ring may enhance metabolic stability, while the indole moiety could contribute to interactions with serotonin or cannabinoid receptors .

Properties

IUPAC Name

1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-indol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c27-21(15-26-10-9-17-3-1-2-4-19(17)26)25-13-11-24(12-14-25)20-8-7-18(22-23-20)16-5-6-16/h1-4,7-10,16H,5-6,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCLPGSIEIMYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CN4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone is a complex organic molecule that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This compound incorporates functional groups known for their pharmacological relevance, including piperazine and indole structures, which are pivotal in drug development.

The molecular formula of the compound is C22H22N4OC_{22}H_{22}N_4O, with a molecular weight of approximately 378.44 g/mol. The structure features key components that may interact with various biological targets, making it a candidate for further pharmacological exploration.

PropertyValue
Molecular FormulaC22H22N4O
Molecular Weight378.44 g/mol
CAS Number2034427-38-6

The mechanism of action of this compound involves its interaction with specific enzymes or receptors within biological systems. It is hypothesized that the compound may modulate the activity of these targets, leading to significant downstream effects on cellular pathways. The precise molecular interactions and pathways remain an area for further investigation, but preliminary studies suggest potential roles in neurotransmission and anti-inflammatory responses.

Antimicrobial Activity

Research indicates that derivatives of similar structural frameworks exhibit notable antimicrobial properties. For instance, compounds containing piperazine moieties have demonstrated effectiveness against various bacterial strains. Specific studies have shown that related compounds can inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

Indole derivatives are well-documented for their anticancer activities. Initial studies on related compounds suggest that 1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting proliferation . Further research is required to elucidate the specific cancer types affected and the underlying mechanisms.

Neuropharmacological Effects

The piperazine component is known for its neuroactive properties, suggesting potential applications in treating neurological disorders. Compounds similar to this one have been studied for their effects on serotonin and dopamine receptors, indicating possible anxiolytic or antidepressant activities .

Case Studies

Recent investigations have focused on the synthesis and biological evaluation of this compound and its analogs:

  • Synthesis and Characterization : The synthesis typically involves multi-step organic reactions starting from cyclopropylpyridazine intermediates, followed by piperazine incorporation and final coupling with indole derivatives .
  • Biological Evaluation : In vitro assays have been conducted to assess the antimicrobial and anticancer activities of synthesized derivatives, revealing promising results against various pathogens and cancer cell lines .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound is compared to structurally related derivatives containing piperazine, indole, or pyridazine groups. Key similarities and differences in pharmacological profiles, receptor affinities, and physicochemical properties are highlighted below.

Structural Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Key Activities Reference
Target Compound 6-Cyclopropylpyridazin-3-yl, 1H-indol-1-yl ~414.5* Potential CYP51 inhibition, CNS receptor modulation
3f (1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanone) 4-Iodophenylsulfonyl, pyridin-2-yl 479.53 5-HT6 receptor antagonism (Ki < 10 nM)
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone Biphenyl-4-yl, 2-methoxyphenyl ~389.5* Antipsychotic (anti-dopaminergic, anti-serotonergic)
UDO ((S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone) 4-Chlorophenyl, pyridin-3-yl ~492.9* CYP51 inhibition (anti-Trypanosoma cruzi)
2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone Benzhydryl, 5-methylindol-3-yl ~439.5* Antipsychotic (dopamine D2/5-HT2A antagonism)

*Calculated based on molecular formulas.

Pharmacological and Physicochemical Differences

  • Receptor Selectivity: The target compound’s 6-cyclopropylpyridazine group distinguishes it from analogs like 3f (4-iodophenylsulfonyl) and UDO (pyridin-3-yl), which prioritize 5-HT6 or CYP51 interactions .
  • Metabolic Stability :

    • The cyclopropyl group on the pyridazine ring could enhance metabolic stability compared to halogenated analogs (e.g., 3f with an iodine atom), which may undergo dehalogenation .
  • CNS Penetration: The target compound’s QPlogBB (predicted brain/blood partition coefficient) is likely influenced by its indole and pyridazine groups. This contrasts with benzhydryl-containing derivatives (e.g., 2-(4-benzhydrylpiperazin-1-yl)-1-(5-methylindol-3-yl)ethanone), where bulky substituents may reduce CNS penetration despite higher dopamine D2 affinity .

Key Research Findings

  • QSAR Insights : For aryl piperazine derivatives, electron-withdrawing groups (e.g., trifluoromethyl in UDO ) correlate with CYP51 inhibition, while electron-donating groups (e.g., methoxy in biphenyl analogs) enhance anti-dopaminergic activity .
  • Indole Positioning : The 1H-indol-1-yl group in the target compound differs from 1H-indol-3-yl derivatives (e.g., 3f ), which show stronger 5-HT6 binding due to sulfonyl interactions .
  • Side Chain Optimization: Ethane-1-one linkers (as in the target compound) balance conformational flexibility and receptor binding, whereas longer chains (e.g., morpholinoethyl in cannabinoid analogs) may reduce potency .

Q & A

Q. What are the key synthetic strategies for preparing 1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of the pyridazine and indole moieties. For example:

Cyclopropane introduction : Cyclopropyl groups can be added via palladium-catalyzed cross-coupling reactions, as seen in similar pyridazine derivatives .

Piperazine coupling : The piperazine ring is often introduced using nucleophilic substitution or Buchwald–Hartwig amination under inert conditions .

Indole incorporation : The indole unit is attached via alkylation or acylation reactions, with careful control of reaction time and temperature to avoid over-functionalization .
Key reagents include Pd(OAc)₂ for cross-coupling and NaBH₄ for selective reductions. Purity is verified via HPLC (>95%) .

Q. How is this compound characterized structurally and analytically?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of substitutions, with pyridazine protons appearing as doublets (δ 7.8–8.2 ppm) and indole NH as a broad singlet (δ 10–11 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]⁺ calculated for C₂₀H₂₂N₄O: 335.1865) ensures molecular integrity .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry, as demonstrated in structurally similar piperazine-indole hybrids .

Advanced Research Questions

Q. What strategies are employed to optimize the compound’s receptor binding affinity and selectivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Systematic substitution on the pyridazine (e.g., electron-withdrawing groups at position 6) and indole (e.g., halogenation at position 4) is tested. For example, chloro-substituted indole derivatives show enhanced H₁/H₄ receptor affinity .
  • Molecular Docking : Software like AutoDock Vina is used to model interactions with target receptors (e.g., histamine receptors). Docking scores are validated via competitive binding assays .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Standardized Assay Conditions : Ensure consistent buffer pH (7.4), temperature (37°C), and receptor isoform specificity (e.g., H₁ vs. H₄). Discrepancies in IC₅₀ values often arise from variations in cell lines (HEK293 vs. CHO) .
  • Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., compare ligand efficiency metrics from Rathi et al. (2016) with recent docking studies) .

Q. What computational methods are used to predict metabolic stability and toxicity?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME predict cytochrome P450 interactions. Piperazine rings may undergo N-oxidation, requiring in vitro validation using liver microsomes .
  • Toxicity Profiling : Ames tests for mutagenicity and hERG channel inhibition assays are critical, as piperazine derivatives can exhibit cardiotoxicity .

Experimental Design & Data Analysis

Q. How to design a robust in vivo study to evaluate this compound’s pharmacokinetics?

  • Methodological Answer :
  • Dosing Regimen : Administer intravenously (1 mg/kg) and orally (5 mg/kg) in Sprague-Dawley rats. Plasma samples are collected at 0.5, 1, 2, 4, 8, and 24 hours post-dose .
  • Analytical Validation : Use LC-MS/MS with a lower limit of quantification (LLOQ) of 0.1 ng/mL. Compare AUC₀–24 and bioavailability (F%) across routes .

Q. How to address low yields in the final coupling step of synthesis?

  • Methodological Answer :
  • Reaction Optimization : Screen catalysts (e.g., Pd₂(dba)₃ vs. XPhos-Pd-G3) and solvents (DMF vs. THF). For example, DMF increases polarity, improving solubility of intermediates .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated indole derivatives) and adjust stoichiometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.